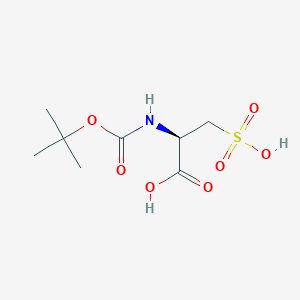

Boc-L-cysteic acid

Description

Contextualization of Boc-L-Cysteic Acid within Protected Amino Acid Chemistry

In the realm of chemical synthesis, particularly in peptide and protein chemistry, protecting groups are indispensable tools. These chemical moieties are temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction. This compound is an example of a protected amino acid, where the amino group of L-cysteic acid is masked by a tert-butyloxycarbonyl (Boc) group.

L-cysteic acid itself is a derivative of the amino acid L-cysteine, where the thiol group has been oxidized to a sulfonic acid. This transformation imparts distinct properties to the molecule, including increased acidity and polarity. The presence of the sulfonic acid group makes L-cysteic acid and its derivatives, like this compound, structurally analogous to other amino acids such as aspartic acid and asparagine. bas.bg This analogy allows for its incorporation into peptide chains to probe structure-activity relationships or to introduce unique functionalities.

| Property | Value |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfopropanoic acid |

| CAS Number | 277316-57-1 |

| Molecular Formula | C₈H₁₅NO₇S |

| Molecular Weight | 269.28 g/mol |

| Appearance | Off-white solid |

| Table 1: Chemical Properties of this compound. scbt.comchemimpex.comnih.gov |

Significance of the tert-Butyloxycarbonyl (Boc) Protecting Group in Synthetic Strategies

The tert-butyloxycarbonyl (Boc) group is a cornerstone of protecting group chemistry, especially in solid-phase peptide synthesis (SPPS). springernature.comamericanpeptidesociety.org Its primary function is to shield the α-amino group of an amino acid during the formation of a peptide bond, thereby preventing self-polymerization and other unwanted side reactions. ontosight.ai

The key advantage of the Boc group lies in its acid-lability. americanpeptidesociety.org It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amine for the next coupling step in peptide synthesis. chempep.com This deprotection method is orthogonal to the protecting groups often used for the side chains of other amino acids, which are typically removed at the final stage of synthesis with a stronger acid like hydrogen fluoride (B91410) (HF). researchgate.netnih.gov This strategic difference in lability allows for the selective deprotection and sequential elongation of the peptide chain. While the Fmoc (fluorenylmethyloxycarbonyl) strategy has become more prevalent due to its milder deprotection conditions, Boc chemistry remains advantageous in specific scenarios, such as for the synthesis of short peptides or sequences prone to certain side reactions under basic conditions. americanpeptidesociety.org

Overview of Academic Research Fields Utilizing L-Cysteic Acid Derivatives

Derivatives of L-cysteic acid, including the Boc-protected form, are employed across a range of scientific disciplines due to the unique properties conferred by the sulfonic acid group.

Peptide Synthesis and Medicinal Chemistry : The incorporation of L-cysteic acid or its analogs into peptides can significantly alter their conformation, solubility, and biological activity. chemimpex.com Researchers utilize these modified peptides to study enzyme mechanisms, protein-protein interactions, and to develop novel therapeutic agents. bas.bgchemimpex.com For instance, the structural similarity of cysteic acid S-amides to asparagine has prompted investigations into their potential as enzyme inhibitors and antitumor agents. bas.bg

Bioconjugation and Materials Science : The reactive nature of the sulfonic acid group can be exploited for bioconjugation, the process of linking biomolecules to other molecules or surfaces. This is critical in the development of drug delivery systems and diagnostic tools. chemimpex.com

Neuroscience : L-cysteic acid is recognized as an excitatory amino acid in the central nervous system, acting as an agonist at glutamate (B1630785) receptors. While research on this compound in this context is less direct, the study of L-cysteic acid derivatives contributes to our understanding of neurochemical pathways and the development of compounds that can modulate neuronal activity.

Analytical Chemistry : In techniques like chromatography, the presence of the highly polar sulfonic acid group can improve the separation and identification of complex mixtures. chemimpex.compubcompare.ai For example, cysteine and methionine in samples can be quantified by oxidizing them to cysteic acid and methionine sulfone, respectively, prior to analysis. pubcompare.ai

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDTYOCDTWYTGV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies for Boc L Cysteic Acid

Functionalization of Boc-L-Cysteic Acid for Bioconjugation and Probe Development

The strategic derivatization of this compound is crucial for its application in bioconjugation, a process that involves the covalent attachment of molecules to biomolecules such as proteins and peptides. This approach allows for the introduction of specific functionalities, such as reporter groups, drugs, or other bioactive moieties.

A key activated form of this compound for bioconjugation is its N-hydroxysuccinimide (NHS) ester. The synthesis of N-(tert-Butyloxycarbonyl)-L-cysteic acid hydroxysuccinimidic ester, as the monosodium salt [Boc-Cys(O3Na)-ONSu], has been described as a method for creating activated esters of N-protected cysteic acid derivatives. researchgate.netresearchgate.net This process typically involves the reaction of the carboxylic acid group of this compound with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide. The resulting NHS ester is a reactive intermediate that can readily undergo nucleophilic attack by the primary amino groups of lysine (B10760008) residues or the N-terminus of proteins and peptides, forming stable amide bonds. This strategy provides a reliable method for incorporating the highly polar and negatively charged cysteic acid moiety into biological macromolecules.

General Approaches for Chemical Modification of Cysteine and Cysteic Acid Residues

The unique chemical properties of cysteine and its oxidized form, cysteic acid, make them versatile targets for chemical modification. These modifications can be used to introduce a wide range of functionalities, altering the charge, stability, and reactivity of peptides and proteins.

The conversion of cysteine residues to cysteic acid is a significant post-translational modification that can be mimicked and controlled in the laboratory. thieme-connect.de This oxidation transforms the thiol group (-SH) of cysteine into a sulfonic acid group (-SO3H). While this can occur as a side reaction during peptide synthesis or through exposure to oxidizing agents, controlled oxidation is a deliberate strategy to introduce a strong negative charge and increase the polarity of a peptide. thieme-connect.deresearchgate.net Various oxidizing agents can be employed for this purpose. For instance, peroxy acids like peroxybenzoic acid can facilitate rapid oxidation. The oxidation of cysteine to cysteic acid can influence the fragmentation patterns of peptides in mass spectrometry, a phenomenon that has been studied to understand intra-ionic interactions within the gas-phase peptide ions. acs.orgnih.gov

The synthesis of non-natural derivatives of cysteine is a burgeoning field aimed at creating amino acids with customized properties. These derivatives can be designed to have enhanced stability, altered reactivity, or unique functionalities for specific applications in biotechnology and medicine. nih.gov For example, modifying the cysteine side chain can lead to derivatives that are more resistant to oxidation or that can participate in novel bioconjugation reactions. mdpi.com Strategies often involve affixing linkers to target an accessible cysteine residue with a tempered electrophile, such as a chloroacetamide or an acrylamide. acs.org The development of such derivatives expands the chemical toolbox available for protein engineering and drug discovery. acs.orgnih.gov

Applications of Boc L Cysteic Acid in Peptide and Peptidomimetic Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. bachem.com The use of Nα-protecting groups is fundamental to this process, preventing unwanted side reactions during chain elongation. iris-biotech.de The tert-butyloxycarbonyl (Boc) group has historically been and continues to be a significant player in this field. iris-biotech.depeptide.com

Historical Development and Contemporary Utility of Boc-L-Amino Acids in SPPS

The Boc/benzyl (Boc/Bzl) protection strategy was the first to be widely adopted in SPPS, a method pioneered by R. Bruce Merrifield. iris-biotech.deseplite.com This approach utilizes the acid-labile Boc group for temporary protection of the α-amino group and more stable benzyl-based groups for the side chains. seplite.compeptide.com The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the resin require a much stronger acid, such as hydrogen fluoride (B91410) (HF), for cleavage. peptide.comnih.gov This differential acid lability forms the basis of the "relative acidolysis" principle that governed early SPPS. nih.gov

From the 1960s through the 1980s, Boc-based SPPS was the predominant method and underwent significant refinement. nih.gov It enabled the synthesis of complex proteins, including enzymes like ribonuclease A. nih.gov Although the fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino in the 1970s, offered a milder, base-labile alternative and gained widespread popularity, Boc chemistry has retained its relevance. bachem.comnih.gov The choice between Boc and Fmoc strategies often depends on the specific peptide sequence and desired final product. bachem.com Boc-amino acids are known for their ease of crystallization, stability, and resistance to side reactions during acid hydrolysis, making them a reliable choice for many synthetic applications. seplite.com

Specific Advantages in the Synthesis of Hydrophobic Peptides and Thioester-Containing Sequences

The synthesis of hydrophobic peptides can be challenging due to aggregation of the growing peptide chain on the solid support. Boc chemistry, particularly with in situ neutralization protocols, can help to mitigate these issues. peptide.com By neutralizing the protonated N-terminus at the same time as the coupling of the next activated amino acid, the free amine is available to react more quickly than it can aggregate. peptide.com

Furthermore, Boc-SPPS is a valuable strategy for the synthesis of peptide thioesters. researchgate.netnih.gov Peptide thioesters are key intermediates in native chemical ligation (NCL), a powerful technique for ligating peptide fragments to produce large peptides and proteins. researchgate.netnih.gov A modified Boc-SPPS approach that avoids the use of hazardous anhydrous HF has been developed, making the synthesis of peptide thioesters more accessible. researchgate.net This method is also compatible with the incorporation of post-translational modifications. researchgate.net The synthesis of chitobiosylated peptide thioesters using a Boc strategy has also been successfully demonstrated. nih.gov

Advanced Boc-Amino Acid Activation Protocols (e.g., Rapid Boc Chemistry with HBTU/HATU)

To enhance the efficiency of SPPS, advanced activation protocols have been developed. "Rapid Boc chemistry" utilizes pre-activation of the Boc-amino acid with coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) combined with in situ neutralization. peptide.compeptide.com This approach significantly speeds up the coupling reaction. peptide.comnih.gov

| Coupling Reagent | Key Features |

| HBTU | A benzotriazole-based activator used in rapid Boc chemistry. pnas.org |

| HATU | An azabenzotriazole-based activator, often preferred for its superior acylation rates and reduced racemization. pnas.orgpeptide.com |

Challenges and Solutions in Solid-Phase Synthesis of C-Terminal Cysteine Peptide Acids

The synthesis of peptides with a C-terminal cysteine residue presents significant challenges, primarily the risk of epimerization at the α-carbon of the cysteine. csic.esrsc.orgresearchgate.net This racemization can occur during the attachment of the cysteine to the resin and during subsequent chain elongation steps, particularly during the base-mediated deprotection steps in Fmoc chemistry. nih.govsigmaaldrich.com

Several strategies have been developed to minimize this side reaction. The use of trityl-type resins, such as 2-chlorotrityl chloride resin, has been shown to reduce epimerization to more acceptable levels compared to Wang-type resins. sigmaaldrich.com Another approach is the choice of the thiol side-chain protecting group for cysteine. The tetrahydropyranyl (Thp) protecting group has been demonstrated to be superior to others like trityl (Trt) in minimizing racemization and the formation of piperidinylalanine side products. researchgate.netsigmaaldrich.com Additionally, employing milder bases for Fmoc group removal can also mitigate epimerization. csic.es

| Challenge | Solution(s) |

| Epimerization of C-terminal cysteine | Use of trityl-type resins (e.g., 2-chlorotrityl chloride resin). sigmaaldrich.com |

| Use of specific thiol protecting groups like Tetrahydropyranyl (Thp). researchgate.netsigmaaldrich.com | |

| Utilizing milder bases for Fmoc deprotection. csic.es | |

| Side-chain anchoring of a pre-functionalized cysteine derivative. nih.gov |

Integration into Peptidomimetic Scaffolds and Analogue Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The incorporation of conformationally constrained amino acids is a key strategy in peptidomimetic design. enamine.net

Design Principles for Peptidomimetic Agents Utilizing L-Cysteic Acid as a Building Block

L-cysteic acid, with its sulfonic acid side chain, can be used as a building block to introduce a permanent negative charge and specific conformational constraints into a peptide backbone. The incorporation of such conformationally rigid amino acids can dictate the secondary structure of the peptide, stabilizing or destabilizing elements like β-turns. enamine.net This control over conformation is a powerful tool in designing peptidomimetics with targeted biological activity. enamine.net By replacing natural amino acids with building blocks like L-cysteic acid, it is possible to create analogues of biologically active peptides with potentially improved therapeutic profiles. enamine.net The use of such building blocks increases the probability of identifying potent and selective drug candidates. enamine.net

Enhancement of Hydrolytic and Enzymatic Stability in Peptidomimetics

The incorporation of non-standard amino acids, such as L-cysteic acid, into peptide-based molecules is a key strategy for creating peptidomimetics with enhanced stability. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as resistance to degradation. google.com Natural peptides are often susceptible to breakdown by enzymes (enzymatic degradation) and water (hydrolysis), which limits their effectiveness as therapeutic agents. google.com

Replacing standard amino acids with modified versions like L-cysteic acid can make the resulting peptidomimetic less recognizable to the enzymes that would normally break it down. google.com This is because the chemical structure of L-cysteic acid, with its sulfonic acid group, is different from the amino acids that these enzymes are evolved to target. atamanchemicals.com This structural alteration can lead to a longer half-life of the peptidomimetic both in laboratory settings (in vitro) and within living organisms (in vivo), which is a desirable characteristic for drug development. google.com

Peptidomimetics as Molecular Tools for Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes within a cell. nih.gov The ability to control these interactions offers a powerful way to influence cellular activities, and peptidomimetics are well-suited for this purpose. nih.gov They can be designed to mimic the specific parts of a protein that are involved in binding to another protein, thereby blocking or modifying the interaction. nih.govnih.gov

The design of these molecular tools often starts with understanding the three-dimensional structure of the interacting proteins. d-nb.info Key to many of these interactions are specific secondary structures like α-helices and β-sheets. d-nb.info Peptidomimetics can be engineered to replicate these structural motifs. chemrxiv.org The incorporation of amino acids like L-cysteic acid can help to stabilize these desired conformations and provide specific chemical properties that enhance binding to the target protein. d-nb.info This rational design approach allows for the creation of highly selective inhibitors of PPIs, which can be used for both research and therapeutic applications. nih.govnih.gov

Synthesis of Structural Sulfoanalogues of Amino Acids for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. In the context of peptide and peptidomimetic design, this involves systematically modifying the structure and observing the effect on function. The synthesis of structural sulfoanalogues of amino acids, where a functional group is replaced by a sulfonic acid or sulfonamide group, is a valuable technique in SAR studies. researchgate.netbas.bg

Boc-L-cysteic acid serves as a key building block in the synthesis of these sulfoanalogues. bas.bg For example, researchers have synthesized derivatives of cysteic acid S-amides that act as structural mimics of natural amino acids like leucine (B10760876), isoleucine, and norleucine. researchgate.netbas.bg By incorporating these sulfoanalogues into peptides, scientists can investigate the importance of specific chemical properties, such as charge and hydrogen bonding capacity, at a particular position for the peptide's biological activity. researchgate.netbas.bg These studies provide critical information for the rational design of more potent and selective therapeutic peptides. researchgate.net

Semisynthesis of Proteins and Peptides for Mechanistic Probes

Incorporation of Non-Natural Amino Acids like L-Cysteic Acid to Probe Functional Mechanisms

The incorporation of non-natural amino acids into proteins is a powerful technique for investigating the relationship between a protein's structure and its function. researchgate.netnih.gov This method allows for the introduction of unique chemical functionalities at specific sites within a protein, providing insights that are often unattainable through standard mutagenesis of natural amino acids. researchgate.net L-cysteic acid, with its sulfonic acid group, can be used as a probe to understand the role of charge and steric bulk at a particular position in a protein. atamanchemicals.com

The process often involves the use of an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for the non-natural amino acid. nih.gov This system allows the non-natural amino acid to be incorporated into the protein at a desired position during protein synthesis in living cells. nih.gov By observing the effects of this substitution on the protein's activity, stability, or interactions, researchers can deduce the functional importance of the original amino acid at that site. researchgate.netnih.gov

Studies on Translocation Dynamics Utilizing L-Cysteic Acid Variants in Protein Models

Understanding how proteins move and change shape, known as protein dynamics, is essential for comprehending their function. frontiersin.org Computational models, such as elastic network models, are used to simulate and analyze these dynamics. The introduction of amino acid variants, including those with significant structural changes like L-cysteic acid, can be used to study how mutations affect a protein's conformational dynamics. elifesciences.org

Strategic Use of Cysteine Protecting Groups in Advanced Peptide and Protein Chemistry

The chemical synthesis of complex peptides and proteins, especially those containing multiple cysteine residues, requires a sophisticated strategy of using protecting groups. rsc.orgrsc.org The thiol group of cysteine is highly reactive and can undergo unwanted side reactions, such as oxidation to form disulfide bonds, during peptide synthesis. rsc.orgresearchgate.net Protecting groups are chemical moieties that are temporarily attached to the thiol group to prevent these reactions. rsc.orgrsc.org

A key concept in this area is "orthogonality," which refers to the use of multiple protecting groups that can be removed under different and specific conditions. rsc.org This allows for the selective formation of disulfide bonds in a controlled manner, which is crucial for synthesizing peptides and proteins with defined three-dimensional structures. rsc.orgresearchgate.net The development of a wide array of cysteine protecting groups with different stabilities and deprotection methods has been paramount to the advancement of peptide and protein chemistry, enabling the synthesis of complex biomolecules for therapeutic and research purposes. rsc.orgrsc.orgscispace.com

Mechanistic and Functional Studies Involving L Cysteic Acid

Biochemical Pathways of Cysteic Acid Formation

Cysteic Acid as an Irreversible Oxidative Post-Translational Modification of Cysteine

L-cysteic acid (Cys-SO3H) is recognized as a product of the irreversible oxidative post-translational modification of cysteine residues within proteins. rsc.orgresearchgate.net This process begins with the oxidation of a cysteine residue's thiol group (-SH) to a sulfenic acid (Cys-SOH), which is a highly reactive intermediate. nih.govnih.gov Further oxidation leads to the formation of cysteine sulfinic acid (Cys-SO2H). nih.govrsc.org While the conversion to sulfinic acid can be reversible through the action of enzymes like sulfiredoxin, subsequent oxidation yields cysteic acid. rsc.orgmdpi.com

This final oxidation step to cysteic acid is considered a terminal and irreversible event, as no known enzyme can reduce the sulfonic acid back to a thiol within proteins. rsc.org Consequently, the presence of cysteic acid in proteins often serves as a biomarker for significant oxidative stress and protein damage. nih.govrsc.org This irreversible modification can alter a protein's structure and function, and its accumulation is associated with aging and various pathological conditions. mdpi.com At physiological pH, cysteic acid exists almost exclusively in its anionic sulfonate form (Cys-SO3−), also known as cysteate. nih.govrsc.org

Enzymatic Decarboxylation of L-Cysteic Acid by Cysteine Sulfinic Acid Decarboxylase (CSAD)

L-cysteic acid is a substrate for the enzyme cysteine sulfinic acid decarboxylase (CSAD), also known as cysteine-sulfinate decarboxylase or sulfoalanine decarboxylase. uniprot.orggoogle.com This enzyme, a member of the pyridoxal-5'-phosphate (PLP)-dependent enzyme superfamily, plays a crucial role in the biosynthesis of taurine (B1682933). nih.gov

CSAD catalyzes the decarboxylation of several substrates, including L-cysteine sulfinic acid, L-aspartate, and L-cysteic acid. uniprot.orgnih.gov The primary and preferred substrate for this enzyme is L-cysteine sulfinic acid, which it converts to hypotaurine. uniprot.orgmdpi.com However, CSAD also acts on L-cysteic acid, catalyzing its decarboxylation to produce taurine. uniprot.orggoogle.com While capable of this conversion, the efficiency of the reaction with L-cysteic acid may be lower compared to its primary substrate. nih.gov The enzymatic activity leads to the production of taurine, an abundant free amino acid with numerous physiological roles in animal tissues. nih.gov

Interactions with Receptor Systems and Biological Modulations

L-Cysteic Acid as an Agonist for Rat Metabotropic Glutamate (B1630785) Receptors (mGluRs)

L-cysteic acid functions as a notable agonist at several rat metabotropic glutamate receptors (mGluRs). targetmol.combiocat.com It is one of several endogenous sulfur-containing amino acids, alongside L-cysteine sulfinic acid and L-homocysteic acid, that exhibit neuroexcitatory actions similar to L-glutamate. nih.gov Research has demonstrated that L-cysteic acid can stimulate phosphoinositide hydrolysis in cells expressing mGluR1 and mGluR5 and inhibit forskolin-induced cAMP accumulation in cells expressing mGluR2, mGluR4, and mGluR6. nih.govresearchgate.net

Studies comparing its activity to L-glutamate in neonatal rat cerebrocortical slices found that while L-cysteic acid had lower efficacy, it possessed a higher potency (EC50 of 401-487 µM) than L-glutamate (EC50 of 791 µM) in stimulating phosphatidylinositol hydrolysis. nih.gov This suggests that L-cysteic acid and related sulfur-containing amino acids may act as endogenous activators of metabotropic glutamate receptors, playing a physiological role in the central nervous system. nih.gov

| Receptor Subtype | Effect | Reference |

|---|---|---|

| mGluR1 | Stimulation of phosphoinositide hydrolysis | nih.govresearchgate.net |

| mGluR2 | Inhibition of forskolin-induced cAMP accumulation | nih.govresearchgate.net |

| mGluR4 | Inhibition of forskolin-induced cAMP accumulation | nih.govresearchgate.net |

| mGluR5 | Stimulation of phosphoinositide hydrolysis | nih.govresearchgate.net |

| mGluR6 | Inhibition of forskolin-induced cAMP accumulation | nih.govresearchgate.net |

Investigation of Excitatory Amino Acid Receptors and Their Ligands

L-cysteic acid is recognized as an excitatory amino acid that interacts with multiple receptor subtypes beyond metabotropic glutamate receptors. nih.gov It is a known agonist for the N-methyl-D-aspartate (NMDA) receptor, a major subtype of ionotropic glutamate receptors. jneurosci.orgacnp.org Although it is considered a low-potency agonist compared to L-glutamate, studies on mouse embryonic hippocampal neurons have shown that L-cysteic acid acts as a full agonist, capable of evoking responses of similar amplitude to more potent agonists when applied at saturating concentrations. jneurosci.org

The interaction of L-cysteic acid and other sulfur-containing amino acids with excitatory amino acid receptors is of significant interest due to their potential role as endogenous neurotransmitters or neuromodulators. tandfonline.comnih.gov These compounds, including L-aspartate, L-homocysteate, and L-cysteinesulfinate, are structurally analogous neuroexcitants found in the brain. tandfonline.com The ability of L-cysteic acid to activate both ionotropic (NMDA) and metabotropic glutamate receptors highlights its complex role in excitatory neurotransmission. nih.govjneurosci.org

Application in Chemical Proteomics and Cysteine Modulation

The protected form, Boc-L-cysteic acid, is a valuable reagent in chemical proteomics, particularly for studying the effects of irreversible cysteine oxidation. scbt.comsigmaaldrich.com The Boc protecting group allows for the site-specific incorporation of a cysteic acid residue during solid-phase peptide synthesis. nih.gov This technique enables the creation of synthetic peptides and proteins that mimic the state of irreversible oxidative damage. rsc.org

By generating these modified proteins, researchers can investigate the specific structural and functional consequences of cysteine S-sulfonylation. rsc.orgresearchgate.net For example, synthetic peptides containing cysteic acid have been used to analyze its influence on peptide and protein conformation, such as its effect on the formation of α-helices and polyproline II helices. nih.gov These chemical proteomic approaches are essential for identifying the proteins targeted by this modification and for understanding the downstream cellular effects of oxidative stress. nih.gov The ability to synthesize precisely modified proteins using tools like this compound is crucial for advancing the field of redox biology and proteomics. nih.govresearchgate.net

Development and Utilization of Cysteine-Reactive Chemical Probes

The study of cysteine residues within proteins is critical for understanding biological processes and for developing therapeutic agents. clivechunglab.com Cysteine's unique reactivity makes it a target for covalent modification, which can modulate protein function. researchgate.net Activity-based protein profiling (ABPP) has become a widespread platform for identifying functional cysteines on a proteome-wide scale. clivechunglab.com A key component of ABPP is the cysteine-reactive probe, which helps to define the "ligandable" cysteines that can be targeted by drugs. clivechunglab.com

Traditionally, iodoacetamide-alkyne (IAA) has been a common cysteine-reactive probe, but it suffers from limitations such as only fair reaction kinetics, moderate selectivity, high cellular toxicity, and low biostability. clivechunglab.com These drawbacks have spurred the development of novel cysteine-reactive probes with improved characteristics. For example, researchers are creating probes with better reaction kinetics, higher selectivity, enhanced biostability, and lower cytotoxicity. clivechunglab.com These new probes have been shown to capture a larger and different population of cysteines compared to IAA in various experimental setups. clivechunglab.com This expansion of the known ligandable cysteine hotspots opens up new avenues for developing covalent ligands and potential therapeutic compounds. clivechunglab.com

Chemoproteomic profiling using such probes helps to identify and validate potential drug targets, particularly in areas like parasitology where many proteins remain uncharacterized. escholarship.org For instance, a chemical probe derived from the inhibitor K777, propargyl-K777, was synthesized to characterize its targets. escholarship.org This probe unexpectedly revealed that K777 and its analogs inhibit both a cysteine protease and a demethylase enzyme in Trypanosoma cruzi. escholarship.org

Furthermore, the development of "beyond cysteine" approaches is an emerging area of interest. qub.ac.uk Given the relatively low abundance of cysteine across all potential binding sites and its high intrinsic nucleophilicity, which can lead to off-target effects, researchers are designing probes to target other nucleophilic amino acids like histidine, lysine (B10760008), and serine. qub.ac.uk This strategy aims to vastly expand the "targetable proteome" and develop next-generation targeted covalent inhibitors. qub.ac.uk

Exploration of Natural Products as Cysteine Modulators Using Nucleophilic Probes

Natural products represent a vast and chemically diverse source of potential cysteine modulators. acs.orgnih.gov Many natural products are electrophilic and can covalently modify cysteine residues in key proteins, thereby modulating their function. acs.org To discover these novel covalent modulators, researchers have developed nucleophilic chemical probes. acs.org These probes can covalently capture electrophilic natural products, which can then be identified. acs.org

However, earlier methods for detecting and isolating these electrophilic natural products had limitations, including low sensitivity and a high false-positive rate. nih.gov To address these issues, a new type of chemical probe has been developed that not only captures electrophilic natural products but also generates sensitive and specific reporter ion signals for their detection. acs.orgnih.gov This untargeted approach has revealed a greater complexity of electrophilic natural products than previously anticipated. nih.gov For example, this method was used to identify a new electrophilic furanosesterterpene from a Ginkgo biloba extract that targets a specific cysteine residue on acyl-CoA thioesterase 7 (ACOT7). nih.gov

Another strategy involves using azide (B81097) as a nucleophile to identify electrophilic natural products in crude extracts, followed by enrichment using a cleavable azide-reactive resin. beilstein-journals.org This approach has successfully identified natural products with epoxide and α,β-unsaturated enone functionalities in extracts from Photorhabdus bacteria. beilstein-journals.org

Inspired by the reactivity of catecholamine neurotransmitters, minimalist catechol chemical probes have also been designed. rsc.org These probes, which lack a nucleophilic residue, are readily oxidized to a reactive ortho-quinone but are prevented from undergoing side-reactions like polymerization. rsc.org This design allows for the direct identification of protein targets of catechol-containing natural products in living cells. rsc.org

Biophysical Impact of Cysteic Acid Incorporation

Effects of Charged L-Cysteic Acid Residues on Protein Translocation Mechanisms

The incorporation of charged amino acids, such as L-cysteic acid, can have a significant impact on the mechanisms of protein translocation across membranes. L-cysteic acid, with its negatively charged side chain (pKa ~ -1.9), serves as a valuable tool for testing theories of protein transport. nih.gov

One such theory is the charge state-dependent Brownian ratchet mechanism, which has been proposed for protein translocation through the anthrax toxin pore. nih.govnih.gov This model suggests that a negative electrostatic barrier within the pore slows the passage of deprotonated acidic residues. nih.gov A transmembrane pH gradient, with a lower pH on the entry side, would favor the protonation of acidic residues, allowing them to pass through the pore. nih.govnih.gov

To test this hypothesis, researchers have used semisynthesis to create protein variants where selected acidic residues are replaced with the non-natural amino acid L-cysteic acid. nih.gov Because the side chain of cysteic acid is predicted to be negatively charged under experimental conditions, it is expected to retard translocation. nih.gov Experiments have confirmed this prediction: replacing a single acidic residue with cysteic acid significantly inhibited translocation, and replacing three was even more inhibitory. nih.gov While these non-titratable negative charges did not completely stop translocation, they clearly acted as a barrier. nih.gov

The charge of a nascent polypeptide chain is also a crucial factor as it passes through the negatively charged ribosomal exit tunnel during protein synthesis. plos.org Positively charged stretches can interact with the ribosome and slow translation. plos.org Generally, proteins tend to have more positive charges at their N- and C-termini. plos.org The net charge and its distribution within the signal peptide of a protein are also critical for the entire translocation process. mdpi.com

Cysteic Acid as a Metabolite in Model Organisms (e.g., Escherichia coli) and Mammalian Systems

Cysteic acid is a metabolite found in a wide range of living organisms, from bacteria like Escherichia coli to humans. atamanchemicals.comnih.gov It is produced by the oxidation of the amino acid cysteine, where the thiol group is fully oxidized to a sulfonic acid group. atamanchemicals.com

In E. coli, cysteic acid is a known metabolite. atamanchemicals.comnih.gov Studies have investigated the differential effects of cystine, a dimer of cysteine, on the response of E. coli and cultured mammalian cells to oxidative stress. researchgate.net While cystine protected mammalian cells from hydrogen peroxide-induced damage, it significantly increased the susceptibility of E. coli to oxidative stress. researchgate.net Notably, cysteic acid, the likely oxidation product of cystine, did not have the same sensitizing effect on the bacterial cells. researchgate.net

In mammalian systems, L-cysteine is synthesized from L-methionine, primarily in the liver, through the trans-sulfuration pathway. humanmetabolome.com Cysteine is a precursor for important biomolecules like proteins and coenzyme A. humanmetabolome.com Cysteic acid itself can be further metabolized. The enzyme L-cysteate sulfo-lyase catalyzes the conversion of cysteic acid to 3-sulfolactate, which is then converted to pyruvate (B1213749) and sulfite/bisulfite. atamanchemicals.com In microalgae, cysteic acid is a biosynthetic precursor of taurine, whereas in animals, most taurine is synthesized from cysteine sulfinic acid. atamanchemicals.com

Analytical Research Techniques for L Cysteic Acid and Its Derivatives

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental in the analysis of L-cysteic acid and its derivatives, enabling their separation from complex biological matrices and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantitative analysis of L-cysteic acid and its derivatives. nih.govnih.gov Various HPLC methods have been developed, often involving pre-column derivatization to enhance the chromatographic retention and detection of these polar compounds. capes.gov.brnih.gov For instance, derivatization with reagents like dansyl chloride or o-phthaldialdehyde/tert-butylthiol allows for the sensitive fluorescence or UV detection of S-substituted cysteine derivatives. capes.gov.brnih.gov

A common approach involves reversed-phase HPLC, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. capes.gov.brnih.gov The mobile phase composition, often a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer, is optimized to achieve the desired separation. nih.gov For example, a method for analyzing cysteine and cystine utilizes a mixed-mode Primesep 100 column with a mobile phase of acetonitrile and water containing sulfuric acid, with UV detection at 200 nm. sielc.com Another method for determining cysteine and cysteinylglycine (B43971) in biological fluids employs an Aeris PEPTIDE XB-C18 column with an isocratic mobile phase of water and ethanol (B145695) and UV detection at 355 nm after derivatization. akjournals.com

The selection of the stationary phase is critical. While standard C18 columns are widely used, specialized columns designed for amino acid analysis can offer improved separation of isomers and related compounds. imtakt.com For instance, a normal-phase silica (B1680970) gel bonded diol chromatographic column has been used to measure L-cysteine content. google.com

Table 1: HPLC Methods for Cysteine and its Derivatives

| Analyte(s) | Column | Mobile Phase | Derivatization | Detection | Reference |

|---|---|---|---|---|---|

| S-substituted cysteine derivatives | Reversed-phase | Gradient | Dansyl chloride | Fluorescence | capes.gov.brnih.gov |

| Cysteine, Cystine | Primesep 100 (mixed-mode) | Acetonitrile/Water with Sulfuric Acid | None | UV (200 nm) | sielc.com |

| Cysteine, Cysteinylglycine | Aeris PEPTIDE XB-C18 | Water/Ethanol (isocratic) | 2-chloro-1-methylquinolinium tetrafluoroborate | UV (355 nm) | akjournals.com |

| L-Cysteine | Normal-phase silica gel bonded diol | Mixed solvent | None | UV (200 nm) | google.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Characterization and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the definitive characterization and identification of L-cysteic acid and its derivatives. nih.govnih.gov The coupling of the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry allows for the unambiguous identification of these compounds, even in complex mixtures.

Derivatization is often employed prior to LC-MS/MS (B15284909) analysis to improve chromatographic behavior and ionization efficiency. rsc.org The use of the AccQ·Tag™ derivatization kit, which utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is a common strategy. rsc.orgwur.nl The derivatized amino acids often produce a common fragment ion (m/z 171) during MS/MS analysis, which can be used for screening a range of thiol-modified cysteine amino acids. rsc.orgwur.nl

For the analysis of L-cysteine-containing dipeptides, a method involving derivatization with monobromobimane, a thiol-specific alkylating reagent, followed by LC-MS/MS has been developed. nih.govnih.gov This approach prevents the unwanted oxidation and disulfide exchange of the thiol compounds during sample preparation, leading to more accurate quantification. nih.gov The separation is typically performed on a C18 column with a water-acetonitrile gradient mobile phase containing formic acid. nih.govnih.gov

LC-MS/MS can also be used for the structural elucidation of reaction products. For example, it was used to analyze the products formed when fumonisin B1 was incubated with Boc-L-cysteine methyl ester. nih.gov

Table 2: LC-MS/MS Methods for Cysteine Derivatives

| Analyte(s) | Derivatization Reagent | Key MS/MS Transition | Purpose | Reference |

|---|---|---|---|---|

| Free non-standard amino acids | AccQ·Tag™ (AQC) | Precursor ion → m/z 171 | Screening in human plasma | rsc.orgwur.nl |

| L-cysteine-containing dipeptides | Monobromobimane | Analyte specific | Quantitative analysis | nih.govnih.gov |

| Fumonisin B1 conjugates | None | Analyte specific | Structural elucidation | nih.gov |

| L-Cysteic acid | None | m/z 169.0045 → fragments | Quantification in biological samples |

Liquid Chromatography-Fourier Transform Mass Spectrometry (LC-FTMS) for Comprehensive Redox Potential Assessment

Liquid Chromatography-Fourier Transform Mass Spectrometry (LC-FTMS) offers high-resolution and accurate mass measurements, making it an invaluable tool for the comprehensive assessment of the redox state of cysteine and its disulfide, cystine. nih.gov The steady-state redox potential (Eh) of the cysteine/cystine couple in biological fluids like plasma is a key indicator of oxidative stress. nih.govresearchgate.netplos.org

A rapid LC-FTMS method has been developed for the simultaneous measurement of cysteine and cystine in human plasma. nih.govbibliotekanauki.plscilit.com This method involves a simple extraction procedure followed by a fast LC separation, where cysteine and cystine are eluted in a short time frame. nih.gov The high mass accuracy of the FTMS detector allows for confident identification of the compounds, while stable isotopic dilution is used for precise quantification. nih.govnih.gov This high-throughput analysis enables the determination of the cysteine/cystine steady-state redox potential, providing a valuable clinical measure of oxidative stress. nih.govresearchgate.net

The LC-FTMS system is typically operated in positive ion mode with electrospray ionization. nih.gov The high resolution of the FT detector (e.g., 50,000) is crucial for resolving the analytes from other matrix components. nih.gov

Enantioselective Separation of L-Cysteic Acid and Tagged Derivatives Using Chiral Stationary Phases

The enantioselective separation of L-cysteic acid and its derivatives is essential for studying their distinct biological roles. This is achieved using chiral stationary phases (CSPs) in HPLC. nih.govnih.gov These CSPs create a chiral environment that allows for the differential interaction with the enantiomers, leading to their separation.

One approach involves the use of chiral ligand-exchange chromatography (CLEC). nih.govresearchgate.net In this technique, a chiral selector, such as a derivative of an amino acid, is coated or covalently bonded to the stationary phase. researchgate.net For example, S-trityl-(R)-cysteine has been used as a multipurpose chiral selector for CLEC applications. nih.gov Another example is the development of novel chiral stationary phases derived from enantiomerically pure derivatives of cysteine carrying sulfonic acid groups for the enantioseparation of chiral bases. nih.gov

Another strategy is the use of zwitterionic chiral stationary phases, such as Chiralpak® ZWIX(+). capes.gov.br A chiral UHPLC-MS method has been developed on this type of CSP for the rapid determination of cysteine enantiomers in biological samples under polar ionic elution conditions. capes.gov.br In this method, the disulfide bond in cystine is first reduced to cysteine before analysis. capes.gov.br For enhanced chromatographic behavior and MS detection sensitivity, cysteine can be labeled with a tagging reagent like AccQ-Tag. capes.gov.br

The elution order of the enantiomers depends on the specific CSP and the analyte. For instance, with a tert-butyl carbamate modified quinine-based CSP, the D-enantiomer of AQC-tagged amino acids typically elutes first. univie.ac.at

Table 3: Chiral Stationary Phases for Enantioselective Separation

| Chiral Stationary Phase (CSP) | Analyte(s) | Separation Principle | Reference |

|---|---|---|---|

| S-trityl-(R)-cysteine coated on ODS | Amino acids | Chiral Ligand-Exchange Chromatography (CLEC) | nih.gov |

| Cysteine derivatives with sulfonic acid groups | Chiral bases | Strong Cation-Exchange | nih.gov |

| Chiralpak® ZWIX(+) | Cysteine enantiomers | Zwitterionic Chiral Chromatography | capes.gov.br |

| Quinine-based CSP | AQC-tagged amino acids | Anion-Exchange | univie.ac.at |

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information about Boc-L-cysteic acid and related compounds.

Application of Magnetic Resonance Spectroscopy in Boc-L-Cysteine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and analysis of Boc-L-cysteine and its derivatives. biosynth.comcymitquimica.com Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure.

For N-(tert-Butoxycarbonyl)-L-cysteine methyl ester, characteristic ¹H NMR signals are observed for the NH proton, the OCH₃ group, and the tert-butyl group of the Boc protecting group. Similarly, ¹³C NMR shows distinct peaks for the carbonyl carbons of the ester and the Boc group, as well as the quaternary carbon of the Boc group. NMR spectroscopy can also be used to monitor the progress of reactions involving Boc-L-cysteine derivatives. rsc.org For example, ³¹P NMR was used to follow the deprotection of poly-diethylphosphonate-L-Cysteine. rsc.org

While standard NMR in achiral solvents cannot distinguish between enantiomers, the use of chiral resolving agents or chiral solvents can induce diastereomeric environments, leading to different chemical shifts for the L- and D-enantiomers. NMR has also been instrumental in studying the reaction of cystine derivatives with sulfite, helping to identify the resulting products. mdpi.com

Table 4: NMR Data for N-(tert-Butoxycarbonyl)-L-cysteine Methyl Ester

| Nucleus | Chemical Shift (δ) | Assignment | Reference |

|---|---|---|---|

| ¹H | 5.45 ppm (d, J = 8.4 Hz) | NH | |

| ¹H | 3.78 ppm (s) | OCH₃ | |

| ¹H | 1.44 ppm (s) | Boc tert-butyl group | |

| ¹³C | 170.9 ppm | C=O (ester) | |

| ¹³C | 155.3 ppm | Boc C=O | |

| ¹³C | 80.5 ppm | Boc quaternary carbon |

Derivatization for Enhanced Analytical Detection

In the analytical profiling of L-cysteic acid and its derivatives, such as this compound, direct detection can be challenging due to the inherent properties of amino acids. To overcome this, derivatization is a critical step employed to enhance analytical detection, particularly in High-Performance Liquid Chromatography (HPLC). This process involves chemically modifying the amino acid to yield a derivative with properties more suitable for detection and quantification. Pre-column derivatization, where the modification occurs before the sample is introduced into the HPLC column, is a common strategy. This approach converts amino acids into highly fluorescent or UV-absorbent products, significantly increasing the sensitivity and selectivity of the analysis.

Fluorescence Tagging Strategies for Amino Acid Enantioseparation

The separation of enantiomers (mirror-image isomers, e.g., L-cysteic acid and D-cysteic acid) is crucial in many fields of study. Fluorescence tagging is a powerful strategy for this purpose. A common approach involves pre-column derivatization with a chiral reagent, which converts the enantiomeric pair into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, allowing for their separation on a conventional, non-chiral (achiral) stationary phase in HPLC.

One prominent method uses o-phthaldialdehyde (OPA) in conjunction with a chiral thiol. For instance, derivatization with OPA and a chiral thiol like N-isobutyryl-L-cysteine (IBLC) produces fluorescent diastereomeric derivatives that can be effectively separated by reversed-phase HPLC. researchgate.net This technique has been successfully applied to the enantioseparation of various amino acids. researchgate.net Similarly, using the sodium salt of 1-thio-beta-D-glucose with OPA also forms fluorescent diastereoisomers that can be resolved chromatographically. researchgate.net The reaction is rapid and the resulting derivatives are stable enough for reliable analysis. researchgate.net

Other fluorescent tags are used for N-terminal derivatization, with the subsequent separation of the tagged amino acid derivatives performed on specialized chiral columns. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimyl carbamate (AQC) and fluorescein (B123965) isothiocyanate (FITC) are employed to label amino acids, and their enantioselective separation is then achieved using weak anion-exchange type chiral stationary phases. univie.ac.at

Table 1: Chiral Derivatization Strategies for Amino Acid Enantioseparation

| Derivatization Reagent System | Principle | Column Type | Detection |

|---|---|---|---|

| OPA + N-isobutyryl-L-cysteine (IBLC) | Forms fluorescent diastereomers | Reversed-Phase (Achiral) | Fluorescence |

| OPA + 1-thio-beta-D-glucose | Forms fluorescent diastereomers | Reversed-Phase (Achiral) | Fluorescence |

| 6-aminoquinolyl-N-hydroxysuccinimyl carbamate (AQC) | Forms fluorescent derivatives | Chiral Anion-Exchanger | Fluorescence |

| Fluorescein isothiocyanate (FITC) | Forms fluorescent derivatives | Chiral Anion-Exchanger | Fluorescence |

Pre-column Derivatization Reagents in HPLC for Amino Acid Profiling (e.g., OPA, FMOC)

For general amino acid profiling, where the primary goal is quantification rather than enantioseparation, several highly effective pre-column derivatization reagents are widely used. These reagents react with amino acids to form derivatives with strong fluorescence, enabling sensitive detection.

o-Phthalaldehyde (OPA) OPA is one of the most popular derivatization reagents for primary amino acids. jascoinc.com The reaction, which occurs in the presence of a thiol such as 2-mercaptoethanol (B42355) or mercaptopropionic acid, is rapid and results in the formation of intensely fluorescent isoindole derivatives. jasco-global.comusp.org This method is favored for its simplicity and high sensitivity. jasco-global.comablelab.eu A key advantage of OPA is that the reagent itself is not fluorescent and does not absorb light at the detection wavelength, which results in a low baseline and minimal interference. jafs.com.pl The analysis of L-cysteic acid is routinely performed as part of standard amino acid mixtures using OPA derivatization. jasco-global.comablelab.eu The procedure is also well-suited for automation, with methods like in-needle pre-column derivatization improving throughput and reproducibility. researchgate.net

9-Fluorenylmethyl chloroformate (FMOC) While OPA is highly effective for primary amino acids, it does not react with secondary amino acids like proline. jascoinc.com For a complete amino acid profile, 9-fluorenylmethyl chloroformate (FMOC) is an essential reagent. FMOC reacts with both primary and secondary amino acids to form stable, highly fluorescent derivatives. jascoinc.comtandfonline.com To achieve a comprehensive analysis of all amino acids within a sample, a dual-reagent approach is often employed. jascoinc.com In this method, OPA is first used to derivatize the primary amino acids, followed by FMOC to derivatize the secondary amino acids, allowing for the detection of all species in a single chromatographic run. jascoinc.comlcms.cz

Table 2: Comparison of OPA and FMOC Derivatization Reagents

| Feature | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl chloroformate (FMOC) |

|---|---|---|

| Reactivity | Primary amino acids only | Primary and secondary amino acids |

| Co-reagent | Requires a thiol (e.g., 2-mercaptoethanol) | None required |

| Derivative Stability | Less stable, requires timely analysis | Highly stable derivatives |

| Byproducts | Reagent is not fluorescent, low background | Reagent hydrolysis can create fluorescent byproducts |

| Automation | Easily automated | Can be automated |

| Primary Use | High-sensitivity analysis of primary amino acids | Comprehensive analysis of all amino acids, including proline |

Future Research Directions and Emerging Applications

Advancements in Synthesis for Architecturally Complex Derivatives

The synthesis of Boc-L-cysteic acid and its derivatives is a cornerstone for their application in various scientific fields. Ongoing research is focused on refining these synthetic routes to be more efficient, sustainable, and capable of producing a diverse range of complex molecules.

Development of More Efficient and Greener Synthetic Protocols

Current synthetic strategies for L-cysteic acid often involve the oxidation of L-cystine with agents like chlorine in aqueous or alcoholic solutions, which can produce the acid or its esters in good yields. nih.govresearchgate.net However, the push for more environmentally benign methods is a key area of future research. This includes exploring enzymatic synthesis and other biotechnological approaches that could offer higher efficiency and reduced environmental impact compared to traditional chemical methods. nih.gov The use of protecting groups like Boc (tert-butoxycarbonyl) is crucial in peptide synthesis, and while effective, their removal can sometimes require harsh acidic conditions. uwec.edu Future protocols will likely focus on developing protecting group strategies that are both robust during synthesis and easily removable under mild, green conditions.

Targeted Synthesis of Bioactive Analogues through Side-Chain Modifications

The ability to modify the side chain of this compound opens up a vast chemical space for creating novel bioactive analogues. github.com Researchers are actively exploring the synthesis of various derivatives by introducing different functional groups to the sulfonamide portion of the molecule. researchgate.net This targeted approach allows for the fine-tuning of the molecule's properties to enhance its biological activity. For instance, the synthesis of S-amides of cysteic acid has been reported, creating structural sulfoanalogues of other amino acids like leucine (B10760876) and isoleucine. researchgate.net These modifications are critical for developing new therapeutic agents and research tools.

Next-Generation Peptidomimetics and Protein Modulators

This compound serves as a valuable building block in the design of peptidomimetics and molecules that can modulate protein function. Its unique structural features allow for the creation of compounds with enhanced stability and specific biological activities.

Rational Design for Potent and Selective Inhibitors of Protein Targets (e.g., PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a significant target in the development of therapeutics for type 2 diabetes and obesity. nih.gov The rational design of PTP1B inhibitors is an active area of research, with a focus on creating potent and selective compounds. frontiersin.orgmdpi.com While specific examples of this compound in PTP1B inhibitors are not extensively detailed in the provided results, the principles of rational design involve creating molecules that can effectively bind to the active or allosteric sites of the enzyme. frontiersin.orgmdpi.com The structural features of L-cysteic acid, such as its sulfonic acid group, can be exploited to mimic the binding of phosphotyrosine residues in the enzyme's active site. rcsb.org Future research will likely involve the synthesis and evaluation of this compound-containing peptides and peptidomimetics as potential PTP1B inhibitors. googleapis.com

Integration of L-Cysteic Acid in Radiopharmaceutical Precursors for Diagnostic Imaging

L-cysteic acid is being incorporated into radiopharmaceutical precursors for diagnostic imaging, particularly in the context of targeting fibroblast activation protein (FAP), which is overexpressed in many cancers. uio.noresearchgate.net The hydrophilic nature of L-cysteic acid can improve the pharmacokinetic properties of radiotracers, leading to better tumor-to-background ratios and enhanced imaging quality. nih.govacs.orgmdpi.com For example, it has been used in the synthesis of radioligands for imaging programmed death ligand 1 (PD-L1) and in the development of FAP inhibitors for PET imaging. uio.nonih.govacs.org The integration of L-cysteic acid into these precursors often involves its coupling to a chelator that can bind a radioisotope. nih.govacs.org Future work in this area will likely focus on optimizing the linker containing L-cysteic acid to further improve the imaging and therapeutic efficacy of these radiopharmaceuticals. researchgate.net

Computational Chemistry and Molecular Simulation Studies

Computational methods are becoming increasingly important in understanding the properties and interactions of molecules like this compound. Molecular dynamics simulations and other computational techniques can provide valuable insights that complement experimental findings.

While specific molecular dynamics simulations focused solely on this compound were not found in the search results, computational studies on related molecules like L-cystine provide a framework for future research. researchgate.net Such simulations can be used to investigate the conformational preferences of this compound and its derivatives, as well as their interactions with biological targets like proteins. researchgate.net For example, computational docking studies are already being used to predict the binding modes of potential inhibitors to enzymes like PTP1B. nih.gov Future computational work could focus on building accurate models of this compound-containing peptides and simulating their behavior in different environments to guide the design of new molecules with desired properties.

Addressing Underdeveloped Areas in Cysteine Reactivity Modeling

A significant frontier in computational biology is the accurate modeling of cysteine reactivity within proteins. acs.orgescholarship.org The oxidation of cysteine residues to various states, including sulfenic, sulfinic, and ultimately sulfonic acid (cysteic acid), is a critical post-translational modification involved in cellular signaling and oxidative stress. escholarship.orgresearchgate.net However, compared to other modifications like phosphorylation, the effects of cysteine oxidation on protein structure and function remain relatively poorly understood and characterized. acs.orgresearchgate.netuef.fi

Current computational approaches have not fully captured the nuances of this process, highlighting an underdeveloped area of research that requires more sophisticated molecular simulations. acs.orguef.firesearchgate.net Future research aims to develop predictive models that can elucidate the factors governing a cysteine residue's susceptibility to oxidation. escholarship.org Key determinants under investigation include the interplay between local electrostatics and the redox potential of the protein microenvironment. acs.orgresearchgate.net

A major challenge is that experimental methods used for structural determination, such as X-ray crystallography, can themselves induce oxidation, potentially biasing the data on which models are based. researchgate.net Therefore, a pressing need exists for advanced simulation techniques that can accurately predict:

Which specific cysteine residues in a protein are most prone to oxidation to cysteic acid.

The structural and functional consequences of such a modification.

The precise environmental conditions (e.g., pH, redox potential) that trigger the oxidation. escholarship.org

By improving these predictive capabilities, researchers can gain deeper insights into the pathological conditions associated with oxidative stress, such as neurodegeneration. escholarship.orgresearchgate.net

Predictive Modeling for Peptide Conformation and Inhibitor Binding

The incorporation of non-natural amino acids like cysteic acid is a powerful strategy in drug discovery and peptide engineering. google.com this compound is instrumental in this field, allowing chemists to synthesize peptide analogues with modified properties. uio.no Predictive modeling plays a crucial role in understanding how these substitutions affect peptide conformation and binding affinity to biological targets. nih.govpeptidesynthetics.co.uk

A notable application is in the design of highly selective enzyme inhibitors. Research has shown that replacing a native amino acid with cysteic acid can dramatically enhance binding and selectivity. In one study, the substitution of aspartic acid with the non-natural cysteic acid in a tetrapeptide sequence targeting Granzyme B (GzmB), an enzyme involved in immunotherapy, led to a significant improvement in binding affinity and catalytic efficiency. nih.gov The sulfonic acid group of cysteic acid was identified as a key factor in this enhancement, demonstrating superior binding characteristics compared to the carboxylic acid of aspartate. nih.gov

| Compound | P1 Residue | Binding (KM, µM) | Turnover (kcat, s-1) | Catalytic Efficiency (kcat/KM, M-1s-1) |

|---|---|---|---|---|

| Ac-IEPD-ACC (1) | Aspartic Acid | - | - | - |

| Ac-IEPCya-ACC (2) | Cysteic Acid | 385 | 0.338 | 879 |

Future work in this area will focus on using molecular dynamics and other simulation tools to predict the conformational changes induced by cysteic acid incorporation. peptidesynthetics.co.uk These models can guide the rational design of peptide-based inhibitors, such as those targeting Fibroblast Activation Protein (FAP) for cancer imaging and therapy, where this compound has been used as a synthetic precursor. uio.noresearchgate.net The goal is to create predictive frameworks that accelerate the development of potent and highly selective therapeutic agents.

Exploration in Material Science and Surface Chemistry

The inherent properties of the cysteic acid molecule, particularly its sulfonic acid group, make it a valuable compound in material science. Its ability to form highly hydrophilic and charged surfaces is being explored for a range of applications, from specialty surfactants to advanced surface modifications. taylorandfrancis.comwhiterose.ac.uk

Application of Cysteic Acid in Superhydrophilic Surface Modifications

A prominent emerging application of cysteic acid is in the creation of superhydrophilic and underwater oleophobic (oil-repellent) surfaces. aip.orgcatalysis-conferences.com This technology is particularly relevant for oil-water separation, a critical process for addressing environmental oil spills and managing industrial wastewater. aip.orgresearchgate.net

The modification process often involves coating a material with cysteic acid functionalized mineral oxide (CAMO) nanoparticles. aip.orgresearchgate.net This treatment can dramatically alter the surface properties of various substrates, including fabrics and ceramic membranes. researchgate.netresearchgate.net For instance, inherently hydrophobic fabrics like polypropylene (B1209903), which normally repel water, become superhydrophilic after being coated with alumina-based CAMO (Al-CAMO). aip.orgresearchgate.net The high surface energy imparted by the dense layer of sulfonic acid groups causes water droplets to be absorbed almost instantaneously. aip.orgmdpi.com

| Fabric Material | Treatment | Water Contact Angle / Absorption Time |

|---|---|---|

| Spunlace Polypropylene | Untreated | 147.5° |

| Spunlace Polypropylene | Al-CAMO Coated | 15 ms (B15284909) (absorption time) |

This superhydrophilic property is crucial for filtration applications. When used to modify ceramic microfiltration membranes, a cysteic acid treatment enhances the membrane's hydrophilic nature, leading to significantly reduced fouling from oils and other organic matter. catalysis-conferences.comresearchgate.net This results in improved and sustained water flux, allowing for more efficient separation of oil-in-water emulsions at lower operating pressures. catalysis-conferences.comresearchgate.net Future research is expected to optimize these coatings for durability and expand their application to a wider range of materials for environmental remediation and industrial processes. researchgate.net

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm Boc group integrity (δ 1.4 ppm for tert-butyl protons) and sulfonic acid proton absence (δ 10–13 ppm).

- FT-IR : Validate sulfonic acid S=O stretches (1350–1150 cm⁻¹) and Boc carbonyl (1690–1730 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M-H]⁻ at m/z 294.3 (C₈H₁₃NO₆S) .

How can researchers resolve discrepancies in NMR data when synthesizing this compound?

Advanced

Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Solvent Interactions : Test D₂O vs. DMSO-d₆ to assess hydrogen bonding effects on sulfonic acid protons.

- Impurity Profiling : Use HPLC-MS to detect sulfonate esters or Boc-deprotected byproducts.

- Cross-Referencing : Compare data with published spectra in peer-reviewed journals (e.g., J. Org. Chem.) to rule out instrumentation artifacts .

What strategies optimize the solubility of this compound in aqueous buffers for biochemical assays?

Q. Advanced

- pH Adjustment : Dissolve in neutral buffers (pH 7.4) to deprotonate the sulfonic acid group, enhancing hydrophilicity.

- Co-Solvents : Use 10–20% DMSO or acetonitrile to improve solubility without denaturing proteins .

- Temperature Control : Pre-warm buffers to 37°C to reduce aggregation. Validate solubility via dynamic light scattering (DLS) .

How should this compound be stored to maintain stability over long-term experiments?

Q. Basic

- Desiccated Conditions : Store at -20°C in amber vials under argon to prevent hygroscopic degradation.

- Avoid Freeze-Thaw Cycles : Aliquot solutions in single-use volumes to minimize hydrolysis of the Boc group .

In peptide synthesis, how does the sulfonic acid group in this compound influence coupling efficiency?

Advanced

The sulfonic acid group introduces steric hindrance and electrostatic repulsion, reducing coupling yields. Mitigation strategies:

- Activating Agents : Use HATU or PyBOP instead of DCC to enhance reactivity.

- Temperature : Conduct reactions at 4°C to slow racemization. Monitor diastereomer formation via chiral HPLC .

What are the common side reactions encountered during the deprotection of this compound?

Q. Basic

- Acid-Induced Hydrolysis : Trifluoroacetic acid (TFA) may cleave sulfonic acid esters. Use shorter deprotection times (30 min) and scavengers (e.g., triisopropylsilane) .

- Oxidation : Prevent disulfide formation by adding reducing agents (e.g., TCEP) during deprotection .

How to design controlled experiments to assess this compound’s role in modulating protein sulfonation pathways?

Q. Advanced

- Knockdown Studies : Use siRNA targeting sulfotransferases in cell lines, comparing this compound-treated vs. untreated groups.

- Isotopic Labeling : Incorporate ³⁵S-labeled this compound to track sulfonation efficiency via autoradiography .

What are the critical parameters to monitor during HPLC purification of this compound?

Q. Basic

- Mobile Phase : Optimize with 0.1% TFA in water/acetonitrile gradients (5–30% ACN over 20 min).

- Column Choice : Use C18 columns for sulfonic acid retention. Monitor UV absorption at 210 nm .

How can computational models predict the reactivity of this compound in complex reaction environments?

Q. Advanced

- DFT Calculations : Simulate sulfonic acid group pKa and nucleophilic attack pathways using Gaussian or ORCA.

- Molecular Dynamics (MD) : Model interactions with enzymes (e.g., sulfotransferases) to predict binding affinities .

Methodological Notes

- Data Presentation : Use tables to compare NMR shifts (e.g., δ 3.2 ppm for CH₂-SO₃H) and HPLC retention times .

- Ethical Compliance : Ensure reproducibility by adhering to journal guidelines for experimental detail (e.g., Beilstein J. Org. Chem. standards) .

- Literature Review : Prioritize primary sources indexed in PubMed or SciFinder to avoid unreliable data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.